

Incidence and Characteristics of ALT/AST Elevations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Evobrutinib

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The following table summarizes the incidence of these liver enzyme elevations across key clinical trials.

Trial Phase	Patient Population	Incidence of ALT/AST Elevations	Key Characteristics
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| **Phase II (Pooled Analysis)** [1] | MS, RA, and SLE (n=861) | EAIR for **evobrutinib** vs placebo:

- **ALT**: 4.8 vs 2.8 events/100 pt-years
- **AST**: 3.5 vs 0.7 events/100 pt-years | - Rates were higher in the **evobrutinib** group.
- Part of the integrated safety profile across autoimmune indications. | | **Phase III (evolutionRMS1 & 2)** [2] | Relapsing Multiple Sclerosis (n=1,135) | **Grade ≥ 3 ALT increase**:
 - **Evobrutinib**: 8%
 - **Teriflunomide (active control)**: 2% | - Most common grade 3 or 4 adverse event associated with **evobrutinib**.
- Led to treatment discontinuation in some participants. | | **Phase II (Open-Label Extension)** [3] | Relapsing Multiple Sclerosis | Transient elevated ALT/AST | - Events were restricted to the **first 24 weeks** following treatment initiation.
- **Not observed** in the open-label extension period in patients continuing treatment. |

Clinical Management and Monitoring Protocol

Based on the trial results, the handling of ALT/AST elevations in clinical practice would involve the following monitoring and management strategies.

- **Routine Monitoring: Perform regular liver function tests (LFTs)**, including ALT and AST levels [2]. The phase III trials indicate that vigilant monitoring is essential, especially during the first six months of treatment.
- **Timing of Onset:** Be aware that elevations are most likely to occur **early in the treatment course** (within the first 12-24 weeks) and are often **transient and asymptomatic** [3] [2].
- **Action for Elevated Levels:** The phase III trials stated that elevations in liver enzymes were managed "as per protocol," which typically involves close monitoring and, in cases of significant or persistent elevation, may require dose interruption or discontinuation [2].
- **Patient Counseling:** Inform patients about the potential for these laboratory abnormalities and the importance of adherence to monitoring schedules.

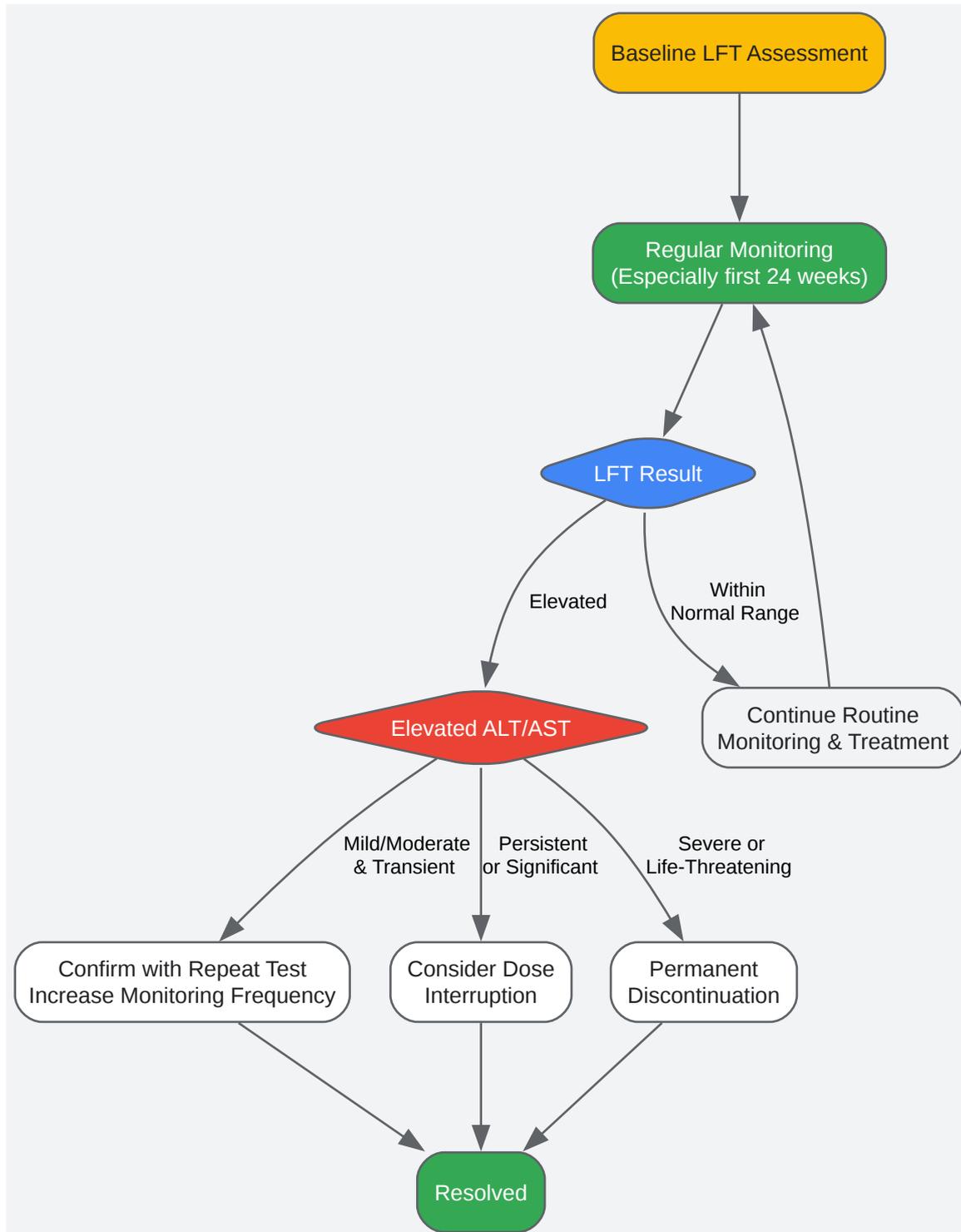
Experimental Protocol for Monitoring Liver Enzymes in Clinical Trials

For researchers designing clinical trials, here is a detailed methodology for monitoring liver safety, based on the approaches used in the **evobrutinib** trials.

- **Assessment Schedule**
 - **Screening:** Obtain baseline ALT, AST, and other LFTs.
 - **During Treatment:** Schedule assessments at regular intervals, especially during the **first 24 weeks**. In the phase III trials, monitoring was performed at baseline, every 12 weeks, and as clinically indicated [2].
 - **Follow-up:** Check LFTs at the end of treatment and in the safety follow-up period.
- **Assessment Method**
 - Collect blood samples and analyze serum levels of ALT, AST, and other liver enzymes (e.g., alkaline phosphatase, total bilirubin) using standard clinical laboratory techniques.
- **Grading and Reporting**
 - Grade the severity of any observed elevations according to a recognized toxicity grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
 - Record all events as Treatment-Emergent Adverse Events (TEAEs). In the phase III trials, the incidence of Grade ≥ 3 increases was a key metric [2].
- **Management Actions**
 - **Protocol-Defined Steps:** Define specific actions in the trial protocol for managing elevated LFTs, which may include:
 - **Confirmatory testing** for elevated values.

- More **frequent monitoring**.
- **Dose interruption** for persistent or significant elevations.
- **Permanent discontinuation** of the investigational product for severe or life-threatening events.

The diagram below illustrates this monitoring workflow and the potential actions based on the results.



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Frequently Asked Questions (FAQ)

Q1: Are the ALT/AST increases with evobrutinib linked to serious liver injury? A1: In the reported clinical trials, the elevations in liver enzymes were generally **transient and asymptomatic**, and not associated with clinical symptoms of liver injury. However, Grade ≥ 3 increases did occur and led to treatment discontinuation in some participants in the Phase III program, warranting careful monitoring [2].

Q2: How does the incidence of liver enzyme elevations with evobrutinib compare to other BTK inhibitors? A2: The data indicates that transient elevated liver enzymes are a recognized effect of the BTK inhibitor class [1]. The phase II integrated analysis specifically identified it as a class effect.

Q3: What is the long-term outlook for liver enzymes with continued evobrutinib treatment? A3: Data from the open-label extension of the Phase II trial suggests that these elevations are primarily confined to the **initial months of therapy**. Patients who continued treatment did not experience new onset of these elevations in the long-term extension period [3].

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